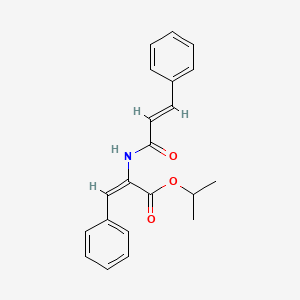
isopropyl 2-(cinnamoylamino)-3-phenylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-(cinnamoylamino)-3-phenylacrylate, also known as IC3PA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Isopropyl 2-(cinnamoylamino)-3-phenylacrylate has been found to have potential applications in various scientific fields such as medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, this compound has been investigated for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. In materials science, this compound has been used as a building block for the synthesis of novel materials such as polymers and nanoparticles. In nanotechnology, this compound has been explored for its potential as a molecular switch due to its ability to undergo photoisomerization.
Mécanisme D'action
The mechanism of action of isopropyl 2-(cinnamoylamino)-3-phenylacrylate involves its ability to interact with various cellular targets such as enzymes and receptors. In cancer cells, this compound has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been investigated for its anti-inflammatory and antioxidant properties. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes, leading to a reduction in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using isopropyl 2-(cinnamoylamino)-3-phenylacrylate in lab experiments is its synthetic accessibility, which allows for the easy preparation of large quantities of the compound. Additionally, this compound has been found to be stable under various conditions, making it a suitable candidate for use in various experimental settings. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on isopropyl 2-(cinnamoylamino)-3-phenylacrylate. One area of interest is the development of this compound-based materials for various applications such as drug delivery and sensing. Another area of interest is the investigation of the potential of this compound as a molecular switch for use in various nanotechnological applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential for various scientific research applications. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a promising candidate for further investigation in the fields of medicinal chemistry, materials science, and nanotechnology. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Méthodes De Synthèse
Isopropyl 2-(cinnamoylamino)-3-phenylacrylate can be synthesized through a multi-step process that involves the reaction of cinnamic acid with isopropylamine and phenylacetyl chloride. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
propan-2-yl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-16(2)25-21(24)19(15-18-11-7-4-8-12-18)22-20(23)14-13-17-9-5-3-6-10-17/h3-16H,1-2H3,(H,22,23)/b14-13+,19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEQYYYERQVAKR-MNOJGGAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-nitro-3-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B5433252.png)
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5433270.png)
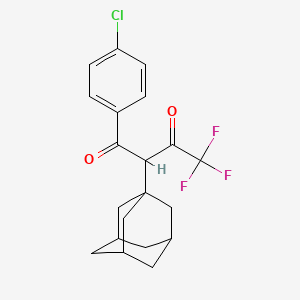

![1-(ethylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5433283.png)
![4-chloro-1-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5433300.png)
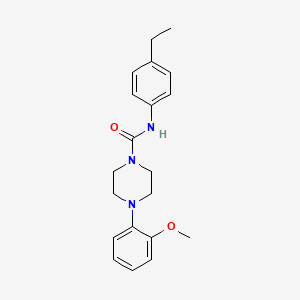
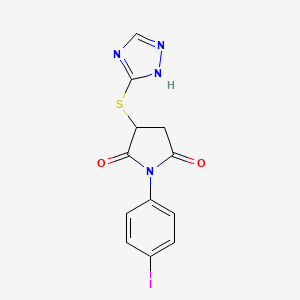

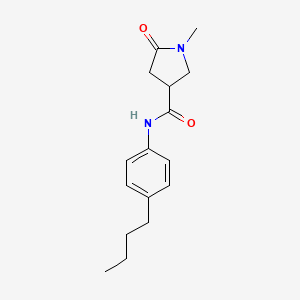
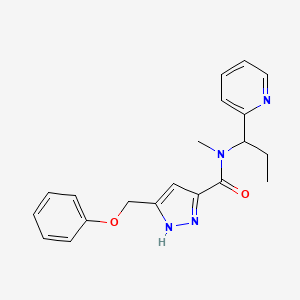
![5-{3-chloro-5-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433352.png)
![N-[(1R*,3R*)-3-aminocyclopentyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5433353.png)
![1-(2,3-dimethylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5433361.png)